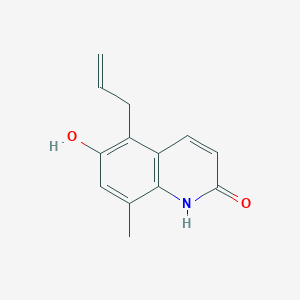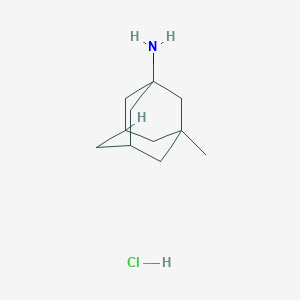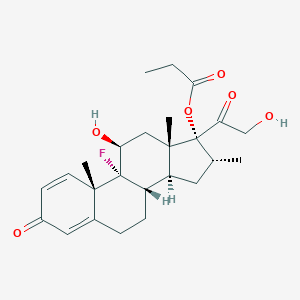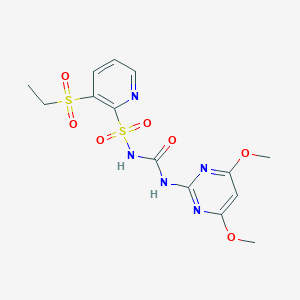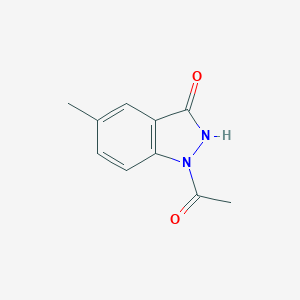
1-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical And Physiological Effects
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities. Moreover, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of various heterocyclic compounds. Moreover, it has been extensively studied for its potential applications in various fields. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most promising directions is the synthesis of novel derivatives with improved biological activities. Moreover, the mechanism of action of this compound needs to be further elucidated to design more targeted experiments. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases needs to be investigated. Finally, the potential use of this compound in nanotechnology and material science needs to be explored further.
Conclusion:
In conclusion, 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Moreover, this compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, which could have significant implications in various fields.
Synthesis Methods
Several methods have been reported for the synthesis of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most common methods involves the reaction of 2-methyl-1-nitrosoindole with acetylacetone in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
Scientific Research Applications
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
152839-61-7 |
|---|---|
Product Name |
1-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-acetyl-5-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |
InChI Key |
FDIUAXHGEFERIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
synonyms |
3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



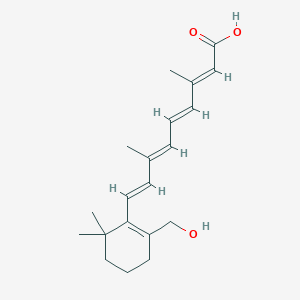
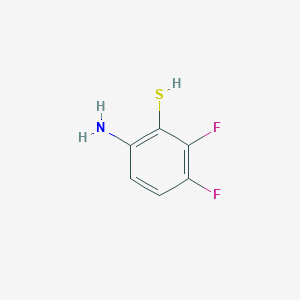
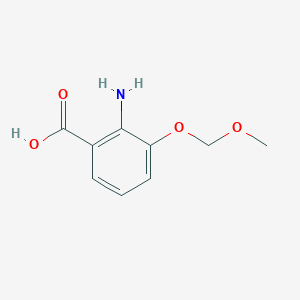
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
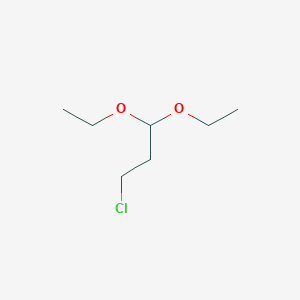
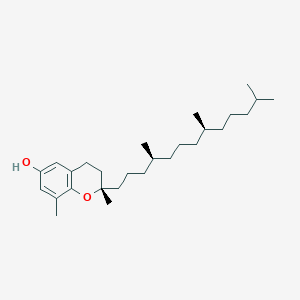
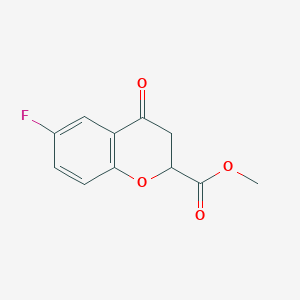
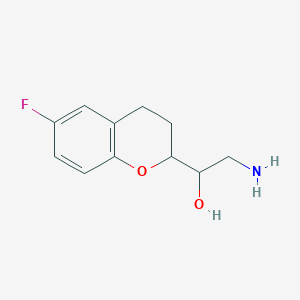
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
